molecular formula C10H11BrO3 B8212363 Propyl 2-bromo-4-hydroxybenzoate

Propyl 2-bromo-4-hydroxybenzoate

Cat. No.: B8212363
M. Wt: 259.10 g/mol
InChI Key: HAPBFZPNEPVINM-UHFFFAOYSA-N
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Description

Propyl 2-bromo-4-hydroxybenzoate is an organic compound belonging to the family of hydroxybenzoates It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a bromine atom at the 2-position and an ester group with a propyl chain at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-bromo-4-hydroxybenzoate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of 2-bromo-4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Propyl 2-bromo-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2-bromo-4-hydroxybenzoate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The bromine atom enhances its antimicrobial activity by increasing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group plays a crucial role in forming hydrogen bonds with cellular components, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-hydroxybenzoate
  • Ethyl 2-bromo-4-hydroxybenzoate
  • Butyl 2-bromo-4-hydroxybenzoate

Uniqueness

Propyl 2-bromo-4-hydroxybenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and stability. Compared to its methyl and ethyl counterparts, the propyl ester exhibits enhanced lipophilicity, making it more effective as a preservative in lipid-rich formulations. Additionally, the presence of the bromine atom provides increased antimicrobial activity compared to non-halogenated hydroxybenzoates .

Properties

IUPAC Name

propyl 2-bromo-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(12)6-9(8)11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPBFZPNEPVINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=C(C=C1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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